molecular formula C17H21N3O3S B14409182 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid CAS No. 85721-11-5

2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid

Cat. No.: B14409182
CAS No.: 85721-11-5
M. Wt: 347.4 g/mol
InChI Key: LNLWRSBETUZMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under dehydrating conditions. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through a cyclocondensation mechanism, forming the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it disrupts the cytoplasmic membrane of bacteria, leading to cell lysis . In anticancer applications, it induces apoptosis in cancer cells by interacting with cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid is unique due to its sulfonic acid group, which enhances its solubility in water and potentially improves its bioavailability and therapeutic efficacy compared to other benzimidazole derivatives.

Properties

CAS No.

85721-11-5

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-aminophenyl)-3-butyl-1H-benzimidazole-2-sulfonic acid

InChI

InChI=1S/C17H21N3O3S/c1-2-3-12-20-16-7-5-4-6-15(16)19-17(20,24(21,22)23)13-8-10-14(18)11-9-13/h4-11,19H,2-3,12,18H2,1H3,(H,21,22,23)

InChI Key

LNLWRSBETUZMIV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2NC1(C3=CC=C(C=C3)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.